molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-

Cat. No.: B13745688
CAS No.: 21811-64-3
M. Wt: 318.3 g/mol
InChI Key: AOCDFLRLNPGEIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- involves the diazotization of 4,4’-diaminodiphenylmethane followed by coupling with phenol. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bonds . Industrial production methods are not widely documented, but the process generally follows similar synthetic routes used in laboratory settings.

Chemical Reactions Analysis

Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The phenolic groups in the compound can undergo substitution reactions, particularly electrophilic aromatic substitution, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions .

Scientific Research Applications

Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- has several scientific research applications:

    Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential use in medical diagnostics and treatments.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- can be compared with other azo dyes, such as:

The uniqueness of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- lies in its specific azo bond structure and its applications as a dye .

Properties

CAS No.

21811-64-3

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H

InChI Key

AOCDFLRLNPGEIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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